Introduction: The Structural Significance of 2-(Azetidin-3-yl)-4-methylpyrimidine
Introduction: The Structural Significance of 2-(Azetidin-3-yl)-4-methylpyrimidine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(Azetidin-3-yl)-4-methylpyrimidine
This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 2-(Azetidin-3-yl)-4-methylpyrimidine, a heterocyclic compound of interest to researchers and professionals in drug development. By synthesizing foundational NMR principles with practical, field-proven insights, this document serves as an essential resource for the structural elucidation and purity assessment of this molecule and its derivatives.
The molecule 2-(Azetidin-3-yl)-4-methylpyrimidine incorporates two key heterocyclic scaffolds: a pyrimidine ring and an azetidine ring. Pyrimidine derivatives are fundamental components of biologically active molecules, and their structural characterization is crucial in medicinal chemistry.[1] The azetidine moiety, a four-membered nitrogen-containing heterocycle, has gained prominence in drug discovery due to its unique physicochemical properties that can enhance pharmacokinetic profiles, solubility, and metabolic stability.[2] The combination of these two rings presents a unique structural and electronic environment, making NMR spectroscopy an indispensable tool for its unambiguous characterization.
This guide will delve into the predicted ¹H and ¹³C NMR spectra of 2-(Azetidin-3-yl)-4-methylpyrimidine, provide a robust experimental protocol for data acquisition, and discuss the advanced NMR techniques necessary for complete structural assignment.
Theoretical Framework: Understanding the NMR Landscape
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of individual protons and carbon atoms, respectively.[1] The chemical shift (δ) of a nucleus is highly sensitive to its electronic environment, which is influenced by factors such as hybridization, electronegativity of neighboring atoms, and magnetic anisotropy.
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Pyrimidine Ring: The pyrimidine ring is an electron-deficient aromatic system. The nitrogen atoms deshield the ring protons and carbons, causing them to resonate at a lower field (higher ppm) compared to benzene. The protons at positions 2, 4, 5, and 6 have characteristic chemical shifts that are sensitive to the nature and position of substituents.[1]
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Azetidine Ring: The azetidine ring is a strained, non-aromatic heterocycle. The chemical shifts of the protons and carbons in the azetidine ring are influenced by the ring strain and the electronegativity of the nitrogen atom.[3][4] Substituents on the azetidine ring can significantly alter the chemical shifts of the ring protons and carbons.[3]
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Methyl Group: The methyl group on the pyrimidine ring is expected to have a characteristic chemical shift in the aliphatic region of the ¹H NMR spectrum.
Predicted ¹H NMR Spectral Data
Based on the analysis of similar pyrimidine and azetidine derivatives found in the literature, the following ¹H NMR spectral data are predicted for 2-(Azetidin-3-yl)-4-methylpyrimidine in a standard deuterated solvent like CDCl₃ or DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |
| H5 (pyrimidine) | 6.8 - 7.2 | d | ~5 | The pyrimidine ring protons are deshielded. The coupling with H6 will result in a doublet. |
| H6 (pyrimidine) | 8.2 - 8.6 | d | ~5 | Being adjacent to a nitrogen atom, H6 is expected to be further downfield than H5. |
| H3' (azetidine) | 4.0 - 4.5 | quintet | ~8 | This proton is attached to the carbon linking the two rings and is coupled to the four adjacent methylene protons of the azetidine ring. |
| H2'/H4' (azetidine) | 3.8 - 4.2 | t | ~8 | These methylene protons are adjacent to the nitrogen atom and are coupled to the H3' proton. |
| CH₃ (methyl) | 2.4 - 2.7 | s | N/A | The methyl group on the pyrimidine ring will appear as a singlet in the aliphatic region. |
| NH (azetidine) | 1.5 - 3.5 | br s | N/A | The chemical shift of the N-H proton is solvent-dependent and the signal is often broad. |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts for 2-(Azetidin-3-yl)-4-methylpyrimidine are summarized below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C2 (pyrimidine) | 160 - 165 | This carbon is bonded to two nitrogen atoms and the azetidine ring, leading to a significant downfield shift. |
| C4 (pyrimidine) | 165 - 170 | The carbon bearing the methyl group and adjacent to a nitrogen atom will be in a similar downfield region. |
| C5 (pyrimidine) | 115 - 120 | This is an aromatic carbon in an electron-deficient ring. |
| C6 (pyrimidine) | 155 - 160 | This carbon is adjacent to a nitrogen atom, causing a downfield shift. |
| C3' (azetidine) | 35 - 45 | The methine carbon of the azetidine ring. |
| C2'/C4' (azetidine) | 50 - 60 | These methylene carbons are adjacent to the nitrogen atom. |
| CH₃ (methyl) | 20 - 25 | A typical chemical shift for a methyl group on an aromatic ring. |
Advanced NMR Techniques for Structural Confirmation
While 1D ¹H and ¹³C NMR provide essential information, 2D NMR techniques are crucial for the unambiguous assignment of all signals and for confirming the connectivity of the molecule.[3]
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COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would be used to confirm the coupling between H5 and H6 on the pyrimidine ring and between the protons on the azetidine ring.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the assignments of their attached protons.
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is critical for confirming the connectivity between the azetidine and pyrimidine rings by observing correlations between H3' of the azetidine and C2, C5, and C6 of the pyrimidine.
Experimental Protocol for NMR Data Acquisition
A logical workflow is essential for efficiently elucidating the structure of a complex molecule like 2-(Azetidin-3-yl)-4-methylpyrimidine.
Sample Preparation
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Sample Purity: Ensure the sample is of high purity. Impurities can complicate spectral interpretation.
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Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can affect the chemical shifts, particularly for the N-H proton.
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Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
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Filtration: If any solid particles are visible, filter the sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube to ensure magnetic field homogeneity.[3]
NMR Instrument Parameters
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Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
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¹H NMR Acquisition:
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Pulse Sequence: A standard single-pulse experiment.
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Spectral Width: Typically 12-16 ppm.
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Acquisition Time: 2-4 seconds.
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Relaxation Delay: 1-5 seconds.
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Number of Scans: 8-16 scans for a concentrated sample.
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¹³C NMR Acquisition:
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Pulse Sequence: A proton-decoupled experiment (e.g., zgpg30).
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Spectral Width: Typically 0-220 ppm.
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Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: 1024 or more scans may be needed due to the low natural abundance of ¹³C.
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2D NMR Acquisition: Utilize standard pulse programs for COSY, HSQC, and HMBC experiments, optimizing parameters according to the instrument's software.
Data Presentation and Visualization
Summarize all quantitative data into clearly structured tables for easy comparison and interpretation.
Table 1: Predicted ¹H NMR Data for 2-(Azetidin-3-yl)-4-methylpyrimidine
| Proton | Predicted δ (ppm) | Multiplicity | J (Hz) |
|---|---|---|---|
| H5 | 6.8 - 7.2 | d | ~5 |
| H6 | 8.2 - 8.6 | d | ~5 |
| H3' | 4.0 - 4.5 | quintet | ~8 |
| H2'/H4' | 3.8 - 4.2 | t | ~8 |
| CH₃ | 2.4 - 2.7 | s | N/A |
| NH | 1.5 - 3.5 | br s | N/A |
Table 2: Predicted ¹³C NMR Data for 2-(Azetidin-3-yl)-4-methylpyrimidine
| Carbon | Predicted δ (ppm) |
|---|---|
| C2 | 160 - 165 |
| C4 | 165 - 170 |
| C5 | 115 - 120 |
| C6 | 155 - 160 |
| C3' | 35 - 45 |
| C2'/C4' | 50 - 60 |
| CH₃ | 20 - 25 |
Caption: Experimental workflow for NMR-based structure elucidation.
Conclusion
References
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